molecular formula C20H17BrN2O2 B11345610 2-bromo-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

2-bromo-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11345610
M. Wt: 397.3 g/mol
InChI Key: FNWZIQFWLJLPRP-UHFFFAOYSA-N
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Description

2-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position of the benzamide ring, a methoxyphenylmethyl group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenylmethyl and pyridin-2-yl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17BrN2O2/c1-25-16-11-9-15(10-12-16)14-23(19-8-4-5-13-22-19)20(24)17-6-2-3-7-18(17)21/h2-13H,14H2,1H3

InChI Key

FNWZIQFWLJLPRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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